![molecular formula C12H9BrN2O4S B5207589 N-(3-bromophenyl)-3-nitrobenzenesulfonamide](/img/structure/B5207589.png)
N-(3-bromophenyl)-3-nitrobenzenesulfonamide
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Overview
Description
N-(3-bromophenyl)-3-nitrobenzenesulfonamide, also known as NBBS, is a chemical compound used in scientific research for its potential as a therapeutic agent. It was first synthesized in the early 2000s and has since been studied for its ability to inhibit certain enzymes and proteins in the body.
Scientific Research Applications
Anticancer Activity
“N-(3-bromophenyl)-3-nitrobenzenesulfonamide” and its analogs have been studied for their potential anticancer activity . In a study, new 5-(3-Bromophenyl)-N-aryl-4H-1,2,4-triazol-3-amine analogs were synthesized and their anticancer activity was tested against nine panels of 58 cancer cell lines . Some of the compounds demonstrated significant anticancer activity against a few cancer cell lines .
Molecular Docking Studies
Molecular docking studies are often conducted to understand the interaction between a small molecule and a protein at the atomic level, which can help in the design of drugs. The aforementioned study also included molecular docking studies of the synthesized compounds .
ADME and Toxicity Prediction
ADME (Absorption, Distribution, Metabolism, and Excretion) studies are crucial in drug development to understand the behavior of a drug in the human body. The same study also included ADME and toxicity prediction of the synthesized compounds .
Synthesis of Monoisomeric Phthalocyanines and Phthalocyanine-Fullerene Dyads
While not directly related to “N-(3-bromophenyl)-3-nitrobenzenesulfonamide”, 3-(3-Bromophenyl)propionic acid, a similar compound, is used in the synthesis and characterization of monoisomeric 1,8,15,22-substituted (A3B and A2B2) phthalocyanines and phthalocyanine-fullerene dyads . These compounds have applications in optoelectronics materials .
Mechanism of Action
Target of Action
N-(3-bromophenyl)-3-nitrobenzenesulfonamide primarily targets the Enoyl- [acyl-carrier-protein] reductase [NADH] in Mycobacterium tuberculosis . This enzyme plays a crucial role in the fatty acid synthesis pathway, which is essential for the survival and virulence of the bacteria.
Mode of Action
This disruption can result in the death of the bacteria or inhibit its growth .
Biochemical Pathways
The primary biochemical pathway affected by N-(3-bromophenyl)-3-nitrobenzenesulfonamide is the fatty acid synthesis pathway in Mycobacterium tuberculosis. By inhibiting the Enoyl- [acyl-carrier-protein] reductase [NADH], the compound disrupts the production of essential fatty acids, affecting the survival and growth of the bacteria .
Result of Action
The primary result of N-(3-bromophenyl)-3-nitrobenzenesulfonamide’s action is the inhibition of growth or death of Mycobacterium tuberculosis. By disrupting the fatty acid synthesis pathway, the compound affects the bacteria’s ability to survive and proliferate .
properties
IUPAC Name |
N-(3-bromophenyl)-3-nitrobenzenesulfonamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9BrN2O4S/c13-9-3-1-4-10(7-9)14-20(18,19)12-6-2-5-11(8-12)15(16)17/h1-8,14H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PTZJDAVTMLFLBC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Br)NS(=O)(=O)C2=CC=CC(=C2)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9BrN2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.18 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-bromophenyl)-3-nitrobenzenesulfonamide |
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